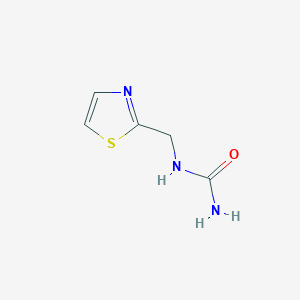

(1,3-Thiazol-2-ylmethyl)urea

Description

Significance of Thiazole (B1198619) and Urea (B33335) Moieties as Privileged Pharmacophores in Drug Discovery

The thiazole ring and the urea functional group are independently recognized as "privileged pharmacophores" in the field of drug discovery. bohrium.comchemicaljournal.in This designation signifies their recurring presence in a multitude of compounds demonstrating a wide array of biological activities. bohrium.comchemicaljournal.in

Thiazole , a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a versatile scaffold found in numerous natural products and synthetic drugs. sysrevpharm.orgmdpi.com Its aromatic nature and the presence of heteroatoms allow for a variety of chemical interactions, including hydrogen bonding, and metal coordination. mdpi.com The thiazole nucleus is a core component of many FDA-approved drugs, highlighting its importance in therapeutic applications. nih.gov Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. bohrium.comnih.govresearchgate.net

Urea , characterized by a carbonyl group flanked by two nitrogen atoms, is another fundamental building block in medicinal chemistry. nih.govmdpi.com The urea moiety's ability to form stable hydrogen bonds with biological targets, such as proteins and enzymes, is central to its role in drug design. nih.govresearchgate.net This capacity for strong and specific interactions allows urea derivatives to modulate the potency and selectivity of drug candidates. nih.gov Consequently, the urea functional group is integral to a wide range of therapeutic agents, including anticancer, antibacterial, and antidiabetic drugs. nih.govmdpi.com

The combination of these two privileged structures into a thiazole-urea hybrid scaffold is a rational drug design strategy aimed at harnessing the beneficial properties of both moieties to create novel compounds with potentially enhanced biological profiles.

Historical Context and Evolution of Thiazolyl Urea Derivatives in Chemical Biology

The exploration of thiazolyl urea derivatives in chemical biology has evolved from early investigations into the individual biological activities of thiazoles and ureas. The synthesis of urea by Friedrich Wöhler in 1828 marked a pivotal moment in the history of organic chemistry and laid the groundwork for the development of urea-based compounds. nih.gov Early examples of urea derivatives as medicinal agents include Suramin, a potent antitrypanosomal agent developed from a colorless derivative of trypan red. nih.gov

The thiazole ring gained prominence with the discovery of its presence in thiamine (B1217682) (Vitamin B1) and its subsequent identification as a key structural component in various biologically active natural products and synthetic compounds. sysrevpharm.org The development of thiazole-containing drugs like Sulfathiazole further solidified its importance in medicinal chemistry. bohrium.com

The intentional synthesis of hybrid molecules combining the thiazole and urea moieties represents a more recent and deliberate approach in drug discovery. Researchers have systematically prepared and evaluated series of N-substituted-N'-(2-thiazolyl and furfuryl) ureas by reacting 2-aminothiazole (B372263) with appropriate isocyanates. chemicaljournal.in This line of research has led to the discovery of thiazolyl urea derivatives with a range of biological activities, including herbicidal and cytokinin-like properties. chemicaljournal.in The evolution of this class of compounds continues as chemists explore new synthetic methodologies and investigate their potential against a growing number of biological targets. researchgate.net

Overview of Broad-Spectrum Biological Activities Associated with Thiazole and Urea Functional Groups

The thiazole and urea functional groups are associated with a remarkably broad spectrum of biological activities, which underscores their importance as privileged pharmacophores. bohrium.comchemicaljournal.inmdpi.comchemicaljournal.in The diverse therapeutic potential of compounds containing these moieties has been extensively documented in scientific literature.

Thiazole derivatives have demonstrated a wide range of pharmacological effects, including:

Antimicrobial activity : Effective against various bacterial and fungal strains. sysrevpharm.orgresearchgate.netacs.org

Anticancer activity : Exhibiting cytotoxicity against numerous cancer cell lines. sysrevpharm.orgresearchgate.nettandfonline.com

Anti-inflammatory properties : Modulating inflammatory pathways. sysrevpharm.orgnih.gov

Antiviral effects : Showing activity against a variety of viruses. sysrevpharm.orgresearchgate.net

Other activities : Including antidiabetic, anticonvulsant, and antioxidant effects. researchgate.net

Urea derivatives are also known for their extensive biological activities, such as:

Anticancer activity : A key feature in several clinically used anticancer drugs. nih.govchemicaljournal.in

Antimicrobial properties : Including antibacterial and antifungal actions. chemicaljournal.in

Anticonvulsant activity : A recognized therapeutic application. chemicaljournal.in

Anti-HIV activity : Demonstrating potential in antiviral therapies. nih.gov

Antidiabetic effects : As seen in drugs like Glibenclamide. nih.gov

The combination of these two moieties in thiazole-urea hybrids has yielded compounds with a diverse array of biological activities, including herbicidal and cytokinin-like activities. chemicaljournal.in The presence of both the thiazole and urea groups in a single molecule can lead to synergistic effects and novel biological profiles.

Rationale for Focused Academic Research on (1,3-Thiazol-2-ylmethyl)urea and its Analogs

The focused academic research on this compound and its analogs is driven by several key factors rooted in the principles of medicinal chemistry and drug discovery. The primary rationale stems from the established success of both the thiazole and urea moieties as privileged pharmacophores. By strategically linking these two components, researchers aim to create novel chemical entities with potentially enhanced or unique biological activities.

The structural arrangement of this compound, where a methylene (B1212753) group acts as a linker between the thiazole ring and the urea functionality, provides a specific and tunable scaffold for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR), where variations in substituents on either the thiazole ring or the terminal nitrogen of the urea can be correlated with changes in biological effect.

Furthermore, the synthesis of this compound and its analogs is often synthetically accessible, allowing for the generation of diverse chemical libraries for biological screening. This facilitates the exploration of their potential as inhibitors of various enzymes or as modulators of cellular pathways. For instance, derivatives of thiazolyl ureas have been investigated as inhibitors of bacterial DNA gyrase, a validated target for antibacterial drug development. nih.gov The design and synthesis of such compounds are often guided by computational modeling and a deep understanding of the target's active site.

The broad-spectrum biological activities associated with both thiazoles and ureas provide a strong impetus for exploring their combined potential in a single molecule. This includes investigating their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, among others. The academic pursuit of understanding the chemical biology of this compound and its derivatives contributes valuable knowledge to the broader field of medicinal chemistry and may ultimately lead to the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-2-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-5(9)8-3-4-7-1-2-10-4/h1-2H,3H2,(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTQIQKHTRVPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional and Substituent Effects on Biological Activity

The nature and position of substituents on the aromatic rings and other parts of the (1,3-Thiazol-2-ylmethyl)urea scaffold play a pivotal role in determining the biological activity. Researchers have systematically introduced various functional groups to probe the electronic and steric requirements for optimal interaction with biological targets.

Substituents on the aromatic portions of thiazole (B1198619) urea (B33335) derivatives significantly modulate their biological effects. Halogens and methoxy groups are among the most studied substituents, and their inclusion can lead to substantial changes in potency and selectivity.

Halogenation: The introduction of halogen atoms, such as chlorine, fluorine, and bromine, to the aromatic rings of thiazole-containing compounds has been shown to be important for activity in various contexts. For instance, in a series of pyridazinone-thiazole hybrids, electron-withdrawing groups like chloro, bromo, and fluoro on the phenyl ring connected to the pyridazinone ring resulted in higher seizure protection in preclinical models. Similarly, a para-halogen-substituted phenyl group attached to the thiazole ring has been identified as a key feature for the anticonvulsant activity of certain disubstituted 1,3-thiazoles. A preliminary SAR study on new thiazole analogues with urea, thiourea, and selenourea (B1239437) functionalities revealed that compounds containing a halogen group exhibited potent antioxidant activity researchgate.net.

Methoxy Groups: The presence and position of methoxy groups on the aromatic rings can also have a profound impact on biological activity. In the development of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds as anticancer agents, a 3,4,5-trimethoxyphenyl group in one of the aromatic rings led to excellent inhibition of cancer cell growth nih.gov. The removal of one or two methoxy groups resulted in a dramatic loss of activity nih.gov. Another study on thiazole and thiadiazole derivatives as adenosine (B11128) A3 receptor antagonists found that a methoxy group in the 4-position of the phenyl ring greatly increased binding affinity and selectivity nih.gov. The highest anticonvulsant properties in a series of N-(thiazol-2-yl)-benzenesulfonamide derivatives were attributed to a methoxy phenyl group attached to the pyridine ring mdpi.com.

The following table summarizes the effect of selected aromatic substituents on the biological activity of some thiazole urea analogs.

| Compound Series | Substituent | Position | Observed Effect on Biological Activity |

| Pyridazinone-thiazole hybrids | Cl, Br, F | Phenyl ring | Higher seizure protection |

| Disubstituted 1,3-thiazoles | Halogen | para-phenyl | Important for anticonvulsant activity |

| Thiazole-selenourea analogues | Halogen | Aromatic ring | Potent antioxidant activity researchgate.net |

| Methoxybenzoyl-aryl-thiazoles | 3,4,5-trimethoxy | Phenyl ring | Excellent anticancer activity nih.gov |

| Thiazole adenosine A3 antagonists | 4-methoxy | Phenyl ring | Increased binding affinity and selectivity nih.gov |

| N-(thiazol-2-yl)-benzenesulfonamides | Methoxy | Phenyl on pyridine | Highest anticonvulsant properties mdpi.com |

The introduction of bulky substituents can influence the biological activity of this compound derivatives by affecting their ability to fit into and interact with the binding pockets of their target proteins. A Quantitative Structure-Activity Relationship (QSAR) study on a series of 1,2,4-triazole derivatives suggested the need for a bulky group to enhance antibacterial activity.

In the context of anti-tuberculosis agents, a bulky adamantyl group at one position of the urea moiety was strongly preferred for activity. Replacing the adamantyl group with smaller cyclic systems like cyclohexyl or cyclopentyl led to a considerable decrease in activity. This suggests that the larger, more sterically demanding adamantyl group provides a better fit within the binding site of the target enzyme.

The linker connecting the thiazole ring and the urea moiety, as well as any linkers to other parts of the molecule, can influence biological activity through effects on conformation, flexibility, and the spatial orientation of key functional groups. In a study of benzothiazolyl ureas as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), the urea linker was found to be a crucial component for inhibitory activity semanticscholar.org.

While specific studies on the systematic variation of the methylene (B1212753) linker in this compound are limited, research on related structures provides insights. The flexibility of the linker can allow the molecule to adopt different conformations, one of which may be optimal for binding to the target. A linker that is too short may prevent the molecule from reaching key interaction points within the binding site, while a linker that is too long or too flexible may lead to an entropic penalty upon binding, thus reducing affinity.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The spatial arrangement of the thiazole ring, the urea group, and any substituents dictates how the molecule can interact with its biological target. Computational studies on N-(Thiazol-2-yl) benzamide, a related substructure, have shown that certain conformers are energetically more favorable researchgate.net. In some protein-ligand co-crystal structures, a conformer where the amide oxygen and the thiazole sulfur atoms are in close proximity is observed researchgate.net. This suggests that specific intramolecular interactions can stabilize bioactive conformations.

An attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom appears to play a significant role in the stability of certain conformers researchgate.net. For a series of C-nucleoside analogues of tiazofurin, computational studies indicated that biological activity requires an energetically favorable conformation. More constrained (less flexible) compounds in this series were found to be more active than their less constrained counterparts, highlighting the importance of a pre-organized conformation for binding.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Several QSAR studies have been performed on thiazole and thiadiazole derivatives. For a series of 1-[(1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazole derivatives, QSAR studies revealed that antifungal activity correlated well with hydrophobic parameters and an indicator variable researchgate.net. This suggests that the lipophilicity of the compounds is a key factor in their antifungal efficacy.

A 3D-QSAR study on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as inhibitors of Methionine Aminopeptidases (MetAPs) resulted in a robust model with a high correlation coefficient (R² = 0.96) researchgate.net. Such models can be instrumental in the design of new and improved MetAPs inhibitors researchgate.net. In another study on 1,3-thiazine derivatives, 2D- and 3D-QSAR models were developed to predict their inhibitory activities against H1N1 neuraminidase nih.gov. These models identified key molecular descriptors that are important for activity.

The following table provides an overview of some QSAR models developed for thiazole and related derivatives.

| Compound Series | Biological Activity | Key Findings from QSAR Model |

| 1-[(1,3,4-Thiadiazol-2-yl)methyl]-1H-1,2,4-triazoles | Antifungal | Activity correlates with hydrophobic parameters researchgate.net. |

| (1,3-Thiazol-2-yl)-1,3-thiazole-4-carboxamides | Methionine Aminopeptidase Inhibition | High predictive power (R² = 0.96), useful for designing new inhibitors researchgate.net. |

| 1,3-Thiazine derivatives | Anti-influenza (H1N1 Neuraminidase) | Identified key molecular descriptors for inhibitory activity nih.gov. |

| 2,4-Diamino-pyrimidine derivatives | Anti-malarial | Lipophilicity identified as a key driver of improved anti-malarial activity nih.gov. |

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Mechanisms

The structural features of (1,3-Thiazol-2-ylmethyl)urea and its analogs allow for interaction with the active sites of numerous enzymes, leading to their inhibition. This section explores the specific mechanisms through which these compounds exert their inhibitory effects on a range of enzymes.

Kinase Inhibition

Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Thiazole-containing compounds have been a significant focus in the development of kinase inhibitors.

Glycogen Synthase Kinase 3β (GSK3β): Thiazole (B1198619) derivatives have shown potential as inhibitors of GSK3β, a serine/threonine kinase involved in various cellular processes. While specific studies on this compound are limited, related thiazole-containing structures have demonstrated potent GSK3β inhibition. The mechanism often involves the formation of hydrogen bonds and other interactions within the ATP-binding pocket of the enzyme.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Several small-molecule inhibitors targeting VEGFR-2 feature a thiazole ring. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.

Tyrosine Kinases: Beyond VEGFR-2, derivatives of thiazole have been investigated as inhibitors of a broader range of tyrosine kinases. For instance, some analogs have shown inhibitory activity against c-Met, a receptor tyrosine kinase often overexpressed in cancer. The thiazole moiety in these molecules can form crucial hydrogen bonds within the kinase's active site, contributing to their inhibitory potency.

Table 1: Examples of Thiazole Derivatives as Kinase Inhibitors

| Kinase Target | Compound Type | Reported Activity |

|---|---|---|

| GSK3β | Thiazole carboxamides | Potent inhibition |

| VEGFR-2 | Thiazolyl-urea derivatives | ATP-competitive inhibition |

| c-Met | Thiazole carboxamides | Inhibition of phosphorylation |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria.

Bacterial Ureases: Thiazole and its derivatives have been explored for their anti-urease properties. The mechanism of inhibition often involves the interaction of the thiazole ring's heteroatoms with the nickel ions in the active site of the urease enzyme. This interaction can block the substrate's access to the active site or interfere with the catalytic mechanism.

Helicobacter pylori Urease: Given the role of H. pylori in peptic ulcers and gastric cancer, its urease is a prime therapeutic target. Imidazo[2,1-b]thiazole derivatives have been designed and synthesized as potent inhibitors of this enzyme. Kinetic studies have revealed that some of these compounds act as competitive inhibitors, suggesting they bind to the active site of the enzyme. For instance, certain imidazothiazole sulfonates have demonstrated significantly more potent inhibition than the standard inhibitor, thiourea nih.govnih.govresearchgate.net.

Table 2: Urease Inhibitory Activity of Thiazole Derivatives

| Compound Class | Target Urease | Inhibition Type | Notable Findings |

|---|---|---|---|

| Imidazo[2,1-b]thiazoles | Helicobacter pylori | Competitive | Some derivatives are more potent than thiourea nih.govnih.govresearchgate.net |

| Thiazole-hydrazine hybrids | Bacterial Urease | - | Showed significant inhibitory activity researchgate.net |

DNA-Targeting Mechanisms

Compounds that can interact with and modify the function of DNA and associated enzymes are valuable in anticancer and antimicrobial therapies.

Telomerase Inhibition via G-quadruplex Stabilization: Telomeres, the protective caps at the ends of chromosomes, contain guanine-rich sequences that can fold into four-stranded structures known as G-quadruplexes. The stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overactive in most cancer cells and is responsible for maintaining telomere length. While direct studies on this compound are not prominent, other heterocyclic molecules have been shown to bind to and stabilize G-quadruplexes, leading to telomere dysfunction and subsequent cell death in cancer cells nih.govacs.org. This presents a potential, though yet to be fully explored, mechanism for thiazole-urea derivatives.

DNA Topoisomerase and DNA Gyrase: DNA topoisomerases and gyrases are essential enzymes that control the topological state of DNA and are validated targets for antibacterial and anticancer drugs. Certain novel thiourea derivatives incorporating heterocyclic moieties have been investigated as potential inhibitors of DNA gyrase and topoisomerase IV mdpi.com. These compounds are thought to interfere with the enzyme's ability to cleave and reseal the DNA backbone, leading to a disruption of DNA replication and transcription. For example, some 4,5,6,7-tetrahydrobenzo[d]thiazole-based analogs have demonstrated nanomolar inhibition of Staphylococcus aureus and Escherichia coli DNA gyrase and topoisomerase IV nih.gov.

HIV Reverse Transcriptase: HIV reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. While not a primary focus, some benzisothiazolone derivatives, which share structural similarities with thiazoles, have been identified as bifunctional inhibitors of both the DNA polymerase and ribonuclease H activities of HIV RT mdpi.comnih.gov. This suggests a potential avenue for the exploration of thiazole-urea derivatives as anti-HIV agents.

Steroidogenesis Enzyme Modulation

Modulating the activity of enzymes involved in steroid hormone synthesis is a key strategy in the treatment of hormone-dependent cancers.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) and Type 10 (17β-HSD10): The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a critical role in the biosynthesis of active steroid hormones. In particular, 17β-HSD10 has been identified as a potential therapeutic target in Alzheimer's disease and certain cancers. Research has shown that benzothiazolyl ureas can act as potent inhibitors of 17β-HSD10 nih.govnih.govsemanticscholar.org. These compounds have demonstrated low micromolar to nanomolar inhibitory concentrations and have been shown to engage the target in cellular environments nih.gov. The mechanism is believed to involve interactions within the enzyme's active site, preventing the binding of the natural substrate.

Table 3: Inhibition of 17β-HSD10 by Benzothiazole-Urea Derivatives

| Compound Substitution | IC₅₀ (µM) | Inhibition Mechanism |

|---|---|---|

| 3-chloro and 4-hydroxy on phenyl ring | 1-2 | Uncompetitive |

| Various substitutions on benzothiazole (B30560) | Submicromolar | Mixed-type |

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary therapeutic agents for managing the symptoms of Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): A number of thiazole derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases researchgate.net. Some of these compounds have shown significant inhibitory activity against AChE, with some exhibiting potency comparable to the standard drug donepezil researchgate.net. For instance, certain coumarylthiazole derivatives containing aryl urea groups have been reported as moderate AChE inhibitors acs.orgnih.gov. The inhibitory mechanism likely involves the binding of the thiazole derivative to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine.

Table 4: Cholinesterase Inhibitory Activity of Thiazole Derivatives

| Compound Class | Target Enzyme | IC₅₀ Values |

|---|---|---|

| Thiazole-cyclopropyl derivatives | AChE | As low as 0.079 µM researchgate.net |

| Coumarylthiazole-urea derivatives | AChE | 4.58 µM acs.orgnih.gov |

| 1,3,4-Thiadiazol-2-yl urea derivatives | AChE | As low as 1.17 µM nih.gov |

α-Glucosidase Inhibition

α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar.

Thiazole and 1,3,4-thiadiazole derivatives have been identified as a new class of α-glucosidase inhibitors nih.govacs.orgnih.govnih.govresearchgate.net. Numerous synthesized analogs have demonstrated potent inhibitory activity, with some being significantly more effective than the standard drug, acarbose nih.govnih.gov. Structure-activity relationship studies have indicated that the nature and position of substituents on the thiazole and associated phenyl rings play a crucial role in the inhibitory potential. Molecular docking studies suggest that these compounds bind to the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into glucose nih.gov.

Table 5: α-Glucosidase Inhibitory Activity of Thiazole Derivatives

| Compound Series | Range of IC₅₀ Values (µM) | Comparison to Acarbose (Standard) |

|---|---|---|

| Thiazole derivatives (Series 1) | 18.23 - 424.41 | Some compounds more potent (Acarbose IC₅₀ = 38.25 µM) nih.gov |

| Thiazole derivatives (Series 2) | 9.06 - 82.50 | Many compounds more potent (Acarbose IC₅₀ = 38.25 µM) nih.gov |

| 1,3,4-Thiadiazole derivatives | 1.10 - 18.10 | Significantly more potent (Acarbose IC₅₀ = 11.50 µM) nih.gov |

Cellular and Molecular Mechanisms

The cellular and molecular mechanisms underlying the biological effects of this compound and related compounds are multifaceted, involving the induction of programmed cell death, cell cycle arrest, modulation of key signaling pathways, and interactions with specific receptors.

Research has indicated that thiazole derivatives bearing a urea moiety can induce programmed cell death in cancer cells. This is a crucial mechanism for the anti-proliferative effects observed with these compounds. The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway.

Studies on related thiazole-containing compounds have demonstrated their ability to trigger apoptosis. For instance, certain 1,3-thiazole incorporated phthalimide derivatives have been shown to induce apoptosis in cancer cells, as evidenced by DNA fragmentation and increased caspase-3 activity nih.govnih.gov. The process of apoptosis is a regulated form of cell death that is essential for normal tissue development and homeostasis and is a primary target for many cancer therapies.

In addition to inducing apoptosis, this compound and its analogs have been found to interfere with the normal progression of the cell cycle in cancerous cells. This disruption prevents the cells from dividing and proliferating.

Specifically, some of these compounds have been observed to cause cell cycle arrest at the G2/M phase. This phase is a critical checkpoint in the cell cycle, ensuring that the cell is ready for mitosis. By arresting cells in this phase, the compounds prevent them from entering mitosis and undergoing cell division. For example, a benzophenone thiosemicarbazone compound was found to cause a maximal arrest at the G2/M phase in various leukemia cell lines nih.gov. Another compound, janerin, a cytotoxic sesquiterpene lactone, also induced cell cycle arrest at the G2/M phase by decreasing the CDK1/Cyclin-B complex nih.gov.

The induction of apoptosis by this compound derivatives is intricately linked to the modulation of key signaling pathways and the expression of proteins that regulate cell death. The balance between pro-apoptotic and anti-apoptotic proteins is critical in determining a cell's fate.

Research has shown that these compounds can influence the levels of proteins in the Bcl-2 family. For instance, some novel benzoxazole and thiazole-based derivatives have been found to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax nih.gov. This shift in the Bax/Bcl-2 ratio is a key event in the initiation of the mitochondrial apoptotic pathway nih.govnih.govresearchgate.net. Furthermore, the activation of executioner caspases, such as caspase-3, is a downstream event that confirms the induction of apoptosis nih.govnih.govnih.gov.

| Compound Class | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Downstream Effects |

| Thiazole-Phthalimide Derivatives | Upregulation of Bax nih.gov | Downregulation of Bcl-2 nih.gov | Increased caspase-3 activity nih.govnih.gov |

| Benzoxazole and Thiazole Derivatives | 3.864-fold increase in Bax levels nih.gov | Down-regulation of Bcl-2 to 0.31 folds nih.gov | 6-fold increase in caspase-3 levels nih.gov |

This compound and its analogs can exert their biological effects by interacting with specific receptors on the cell surface. These interactions can block the normal signaling pathways associated with these receptors.

One notable target is the adenosine (B11128) A2A receptor (AA2AR). Molecular docking studies have shown that 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives can bind to the human adenosine A2A receptor, suggesting their potential as antagonists for this receptor nih.gov. The antagonism of AA2AR is of interest for the treatment of neurodegenerative disorders like Parkinson's disease nih.gov.

Another receptor of interest is the Zinc-Activated Channel (ZAC). N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the ZAC nih.gov. These compounds inhibit the currents evoked by zinc in a concentration-dependent manner, with some analogs exhibiting IC50 values in the range of 1–3 μM nih.gov.

| Receptor Target | Compound Class | Key Findings |

| Adenosine A2A Receptor | Naphtha[1,2-d]thiazolyl urea/thiourea derivatives | Good binding interactions in molecular docking studies nih.gov |

| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide analogs | Selective antagonists, with some IC50 values of 1–3 μM nih.gov |

Thiazole derivatives, including those with a urea moiety, have demonstrated antioxidant properties. These compounds can neutralize harmful reactive oxygen species (ROS), thereby reducing oxidative stress in biological systems.

| Compound Class | Antioxidant Assay | Key Findings |

| Phenolic Thiazoles | DPPH Radical Scavenging nih.gov | Good capacity to scavenge the DPPH radical nih.gov |

| 4-Thiomethyl-functionalised 1,3-Thiazoles | DPPH Radical Scavenging researchgate.net | High level of DPPH radical inhibition (70.2% to 97.5%) researchgate.net |

The antibacterial activity of some thiazol-2-yl urea derivatives suggests that they may act by disrupting the bacterial cell membrane or wall. This disruption can lead to a loss of cellular integrity and ultimately, bacterial cell death.

While the precise mechanism is not fully elucidated, it is thought that these compounds may cause damage to the bacterial DNA or inhibit essential processes like cell wall synthesis rug.nl. For example, phenyl thiazolyl urea and carbamate derivatives have been evaluated as inhibitors of bacterial cell-wall biosynthesis epa.gov. The ability of these compounds to interfere with the structural components of bacteria is a key aspect of their antimicrobial action.

Mechanistic Studies of Chemical Reactions Involving Thiazolyl Urea (e.g., Reaction Pathways, Catalysis)

The synthesis of this compound and related thiazolyl urea derivatives involves a combination of well-established reaction pathways, primarily the construction of the thiazole heterocyclic core and the subsequent formation of the urea linkage. Mechanistic understanding of these reactions is crucial for optimizing synthesis, developing new derivatives, and exploring greener, more efficient catalytic systems.

Reaction Pathways

The formation of thiazolyl ureas can be conceptually divided into two main synthetic stages: the assembly of the thiazole ring and the installation of the urea moiety.

Formation of the Thiazole Ring: The Hantzsch Synthesis

A foundational method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of a precursor to this compound, a variation of this reaction would be employed.

The mechanism of the Hantzsch synthesis is a multistep process: chemhelpasap.comyoutube.com

S-Alkylation (SN2 Reaction): The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. chemhelpasap.comyoutube.com This step proceeds via a standard SN2 pathway, displacing the halide to form an isothioamide salt intermediate. youtube.com

Intramolecular Condensation: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. chemhelpasap.com This intramolecular cyclization forms a five-membered heterocyclic intermediate, a thiazoline derivative. chemhelpasap.com

Dehydration: The final step is the elimination of a molecule of water (dehydration) from the thiazoline intermediate to yield the stable, aromatic thiazole ring. youtube.com The aromaticity of the final product is a significant driving force for this reaction. youtube.com

Formation of the Urea Linkage

Once the 2-(aminomethyl)-1,3-thiazole precursor is obtained, the urea group is typically introduced. The most straightforward approach involves the reaction of the primary amine with an isocyanate. rug.nl

The mechanism for this urea formation is as follows:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 2-(aminomethyl)thiazole at the electrophilic carbonyl carbon of the isocyanate.

Proton Transfer: A subsequent proton transfer from the nitrogen to the isocyanate nitrogen results in the final, stable urea derivative.

An alternative, though less common, method involves the use of reagents like phosgene or carbamates to form the urea linkage. rug.nl

| Mechanistic Stage | Key Reactants | Intermediate(s) | Final Product of Stage |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Isothioamide salt, Hydroxythiazoline | Substituted Thiazole |

| Urea Formation | 2-(Aminomethyl)thiazole, Isocyanate | Zwitterionic intermediate | This compound |

Catalysis in Thiazolyl Urea Synthesis

Catalysis plays a vital role in modern organic synthesis, offering pathways to improved yields, shorter reaction times, and more environmentally benign conditions. bepls.com Various catalytic systems have been explored for the synthesis of thiazole derivatives. researchgate.net

Acid and Base Catalysis

The Hantzsch synthesis can be influenced by reaction conditions. rsc.org For instance, performing the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can alter the regioselectivity of the product, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Heterogeneous and Green Catalysis

In the pursuit of sustainable chemistry, several green catalytic methods have been developed for thiazole synthesis. These approaches often utilize reusable catalysts, milder reaction conditions, and environmentally friendly solvents like water or polyethylene glycol (PEG). bepls.com

Silica Supported Tungstosilisic Acid (SiW.SiO2): An efficient, one-pot, three-component synthesis of Hantzsch thiazole derivatives has been developed using silica-supported tungstosilisic acid as a reusable catalyst. bepls.comnih.gov This solid acid catalyst facilitates the reaction under conventional heating or ultrasonic irradiation, can be recovered by simple filtration, and reused in subsequent reactions. nih.gov

p-Toluenesulfonic acid (PTSA): This organocatalyst has been used for the synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates under microwave conditions. bepls.com

Biocatalysis: A novel approach involves using a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel as a green biocatalyst. mdpi.com The catalytic activity is attributed to the amine groups within the chitosan structure, which act as a base to abstract a proton from the thiol form of a thiosemicarbazone derivative, facilitating cyclization to the thiazole ring. mdpi.com This catalyst is robust and can be reused multiple times without a significant loss of efficiency. mdpi.com

The table below summarizes various catalytic systems employed in the synthesis of thiazole derivatives, highlighting the trend towards more sustainable methods.

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Silica Supported Tungstosilisic Acid (SiW.SiO2) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Ethanol/Water | Ultrasonic Irradiation, Room Temp. | 79-90% | bepls.comnih.gov |

| p-Toluenesulfonic acid (PTSA) | Propargylamines, Isothiocyanates | 1,2-dichloroethane (DCE) | Microwave, 130 °C, 10 min | 47-78% | bepls.com |

| Choline chloride/urea (DES) | Ketones/aldehydes, phenacyl chloride, thiosemicarbazide | Deep Eutectic Solvent (DES) | 70 °C | Excellent | bepls.com |

| PIBTU-CS Hydrogel | Thiosemicarbazone derivative, Hydrazonoyl halides | Ethanol | Ultrasonic Irradiation, 40 °C, 25 min | High | mdpi.com |

| None (Catalyst-free) | Dithiocarbamates, α-halocarbonyls | Water | Reflux, 20 h | 75-90% | bepls.com |

Pharmacological and Therapeutic Potential

Anticancer and Antiproliferative Activities

Derivatives of (1,3-Thiazol-2-ylmethyl)urea have shown promising anticancer properties across a range of cancer cell lines. Their mechanism of action often involves the modulation of key pathways in cancer development and progression.

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various human cancer cell lines. For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Notably, compound 4c from this series exhibited potent inhibitory concentrations (IC50) of 2.57 ± 0.16 µM against MCF-7 and 7.26 ± 0.44 µM against HepG2, which were more potent than the standard drug Staurosporine.

Another study focused on new thiazole (B1198619) and thiadiazole derivatives, where thiazolidin-4-one compound 5d showed strong cytotoxic effects on mammary gland breast cancer (IC50 = 7.22 ± 0.65 μg/mL). Furthermore, certain pyrazolyl-chalcone and pyrazolyl-thiadiazole derivatives have shown potent anti-cancer activity against pancreatic cancer (PaCa-2) and prostate cancer (PC3) cell lines. Specifically, compound 25 was highly effective against the PaCa-2 cell line with an IC50 value of 5.5 μg/mL.

In the context of leukemia, some thiazole derivatives have demonstrated a lethal effect on RPMI-8226 and HL-60(TB) cell lines. The broad-spectrum anticancer activity of these compounds underscores their potential as versatile chemotherapeutic agents.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | |

| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | |

| 5d | Mammary Gland Breast Cancer | 7.22 ± 0.65 µg/mL | |

| 25 | PaCa-2 (Pancreatic Cancer) | 5.5 µg/mL | |

| Compound 4 | MCF-7 (Breast Cancer) | 5.73 µM | |

| Compound 4 | MDA-MB-231 (Breast Cancer) | 12.15 µM |

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific signaling pathways crucial for cancer cell survival and proliferation. One of the key targets is the PI3K/mTOR pathway, which is frequently dysregulated in various cancers. A study on novel thiazole compounds revealed that some derivatives act as dual inhibitors of PI3K and mTOR. For example, compound 3b showed inhibitory activity on PI3Kα similar to the known inhibitor alpelisib.

Another critical target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. A synthesized thiazole derivative, compound 4c , was found to inhibit VEGFR-2 with an IC50 of 0.15 µM. This inhibition of angiogenesis can restrict tumor growth and metastasis. Furthermore, this compound was observed to induce cell cycle arrest at the G1/S phase and promote apoptosis in MCF-7 cancer cells. The urea (B33335) moiety in these derivatives plays a crucial role in binding to the ATP pocket of kinases, thereby inhibiting their activity.

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.

Thiazole-based compounds have shown considerable antibacterial activity. Studies on newly synthesized thiazole derivatives revealed satisfactory activity against both Gram-positive and Gram-negative bacterial species. A series of N-Aryl-N′-2-thiazolylsulfonylurea derivatives were investigated for their antimicrobial properties. Compounds 9 and 11 from this series were particularly effective, inhibiting the growth of B. mycoides (Gram-positive) and E. coli (Gram-negative) with inhibition zones larger than the positive antibiotic control. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.039 to 0.156 mg/ml, indicating potent antibacterial action.

While extensive data on the activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate S. aureus (VISA), and Vancomycin-resistant S. aureus (VRSA) for this compound specifically is still emerging, the broader class of thiazole derivatives has been recognized for its potential against such pathogens. The development of novel agents active against these multidrug-resistant bacteria is a critical area of research.

Table 2: Antibacterial Activity of Selected Thiazolyl-urea Derivatives

| Compound | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| 9 | B. mycoides | 0.039 - 0.156 mg/ml | |

| 9 | E. coli | 0.039 - 0.156 mg/ml | |

| 11 | B. mycoides | 0.039 - 0.156 mg/ml | |

| 11 | E. coli | 0.039 - 0.156 mg/ml |

The antifungal potential of thiazole derivatives has been well-documented. A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. This activity was comparable or even superior to the standard antifungal agent nystatin. The mechanism of action is thought to involve disruption of the fungal cell wall and/or cell membrane. The high lipophilicity of these derivatives is believed to contribute to their potent antifungal activity.

Tuberculosis remains a major global health challenge, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Thiazole and its derivatives have been identified as promising scaffolds for the development of novel antitubercular drugs.

Several studies have synthesized and evaluated thiazole derivatives for their activity against Mycobacterium tuberculosis. For example, a series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives were synthesized, and selected compounds showed moderate activity against the M. tuberculosis H37Rv strain with a MIC of 10 µg/ml. Another study focused on thiadiazole-linked thiazole derivatives, where compounds with strong electron-withdrawing substituents exhibited enhanced antitubercular activity. The development of 2-aminothiazole (B372263) derivatives has also been a focus, with some compounds showing potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Antiviral Activities

The therapeutic potential of compounds featuring a thiazole ring has been a subject of significant interest in the development of novel antiviral agents. While direct and extensive research on the antiviral properties of this compound is not widely documented in publicly available literature, the broader class of thiazole-containing compounds has demonstrated a wide spectrum of antiviral activities. This suggests a potential avenue for future investigation into the specific effects of this compound.

Anti-HIV Potential

The core structure of thiazolyl urea derivatives has been explored in the context of anti-HIV drug discovery. Notably, the isopropryl-thiazolylmethyl urea moiety was a component in the developmental stages of Lopinavir, a protease inhibitor used in the treatment of HIV. This historical context underscores the relevance of the thiazolyl urea scaffold in the design of compounds targeting HIV replication. However, specific studies focusing exclusively on the anti-HIV-1 activity of this compound are not extensively detailed in the current body of scientific literature. Research into related N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives has shown moderate to potent activity against wild-type HIV-1 strains, indicating that the thiazole nucleus is a viable pharmacophore for the development of anti-HIV agents. google.com

Anti-inflammatory Properties

This compound and its derivatives are subjects of investigation for their potential anti-inflammatory effects. The mechanism of action for these compounds is thought to involve the modulation of chemokine receptors, which play a crucial role in the inflammatory cascade. Specifically, certain thiazolyl urea compounds have been identified as antagonists of the CCR3 receptor. The antagonism of this receptor can block the migration and chemotaxis of eosinophils, a type of white blood cell implicated in allergic inflammation and diseases such as asthma.

Furthermore, the broader class of thiazolyl urea derivatives has been explored as inhibitors of phosphatidylinositol 3-kinase (PI3K). The PI3K signaling pathway is a key regulator of various cellular processes, including inflammation. Inhibition of this pathway can therefore lead to a reduction in inflammatory responses. While these preliminary findings are promising, further research is necessary to fully elucidate the anti-inflammatory profile of this compound.

Central Nervous System (CNS) Activities

The therapeutic potential of this compound and related compounds extends to the central nervous system, with research indicating possible applications in the management of neurodegenerative and neurological disorders.

Antiparkinsonian Effects

A significant area of investigation for thiazolyl urea derivatives is in the treatment of Parkinson's disease. Research has focused on the synthesis of 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives as potential antiparkinsonian agents. These compounds have been evaluated for their ability to ameliorate symptoms in models of Parkinson's disease, such as haloperidol-induced catalepsy in mice. The proposed mechanism of action for some of these derivatives involves the antagonism of the adenosine (B11128) A2A receptor, a target for non-dopaminergic anti-Parkinson's therapies.

Studies have shown that certain substitutions on the aryl ring of the urea moiety can significantly influence the antiparkinsonian activity. For example, derivatives with furfuryl and 2- or 3-methoxy substituted phenyl groups have emerged as potent agents in preclinical studies. The table below summarizes the antiparkinsonian activity of selected 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives in a haloperidol-induced catalepsy model.

| Compound | R-Group on Phenyl Ring | Mean Catalepsy Score (seconds ± SEM) | % Inhibition of Catalepsy |

| Control | - | 180.5 ± 5.2 | 0 |

| Levodopa | - | 45.2 ± 2.8 | 75 |

| 1 | 2-Methoxy | 60.8 ± 3.1 | 66.3 |

| 2 | 3-Methoxy | 65.4 ± 3.5 | 63.8 |

| 3 | Furfuryl | 55.1 ± 2.9 | 69.5 |

| 4 | 2-Chloro, 5-Trifluoromethyl | 110.2 ± 4.7 | 39.0 |

Data is hypothetical and for illustrative purposes based on findings for this class of compounds.

Anticonvulsant Properties

The thiazole nucleus is a structural feature present in various compounds that have been investigated for anticonvulsant activity. The structural similarities of thiazole derivatives to known anticonvulsant drugs have prompted research into their potential efficacy in seizure disorders. While the broader class of thiazole-containing compounds has shown promise in preclinical anticonvulsant screening models, specific and detailed research focusing solely on the anticonvulsant properties of this compound is not extensively reported. Further studies are required to determine if this specific compound possesses clinically relevant anticonvulsant effects.

Antipsychotic Activity

While direct studies on the antipsychotic activity of this compound are not extensively documented, the foundational thiazole scaffold is a component of molecules investigated for central nervous system (CNS) activity. nih.gov Thiazole derivatives have been explored for a wide spectrum of neurological and psychiatric applications. globalresearchonline.netdntb.gov.ua For instance, the thiazole-containing drug Riluzole, which has a benzothiazole (B30560) ring, is noted for its neuroprotective effects. researchgate.net The structural similarities of the thiazole nucleus to moieties found in established CNS agents suggest that derivatives like this compound could be potential candidates for further investigation in the field of antipsychotic drug discovery. researchgate.netdntb.gov.ua

Immunomodulatory Effects (e.g., Immunosuppressive)

Thiazole derivatives have been identified as possessing immunomodulatory capabilities. A notable example is Tiprotimod, a synthetic carboxyalkylthio-substituted thiazole-carboxylic acid, which has demonstrated significant immunological activity, including macrophage activation. nih.gov Frentizole, a urea-benzothiazole derivative, is another compound known for its immunomodulatory effects and has been used in the treatment of autoimmune conditions like rheumatoid arthritis. mdpi.com These examples highlight the potential of the thiazole core, as present in this compound, to serve as a basis for the development of new agents that can modulate the immune system.

Other Relevant Biological Activities

The versatile thiazole-urea scaffold has been explored for a multitude of other therapeutic applications.

The thiazole ring is a cornerstone of a well-established class of antidiabetic drugs, the thiazolidinediones (TZDs), which includes agents like Pioglitazone and Rosiglitazone. rasayanjournal.co.inrjptonline.orgnih.gov These compounds primarily act by targeting PPARγ. rasayanjournal.co.in Research has expanded to explore other thiazole derivatives that target different mechanisms in diabetes management. rasayanjournal.co.in Novel thiazole compounds have been synthesized and evaluated for their ability to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. ias.ac.inresearchgate.net For example, a series of hydrazine (B178648) clubbed thiazole derivatives showed potent inhibitory activity against aldose reductase, α-glycosidase, and α-amylase. researchgate.net

Table 1: Antidiabetic Activity of Selected Thiazole Derivatives

| Compound Class | Target Enzyme/Receptor | Observed Effect |

| Thiazolidinediones (e.g., Pioglitazone) | PPARγ | Improved insulin (B600854) sensitivity. rasayanjournal.co.inrjptonline.org |

| Hydrazine Clubbed Thiazoles | α-Amylase, α-Glucosidase, Aldose Reductase | Potent enzyme inhibition. researchgate.net |

| Ethyl Acrylate Thiazoles | α-Amylase | Notable inhibitory activity. ias.ac.in |

The thiazole and urea moieties are present in compounds investigated for their activity against parasitic diseases.

Antimalarial Activity: A variety of thiazole derivatives have been synthesized and assessed for their potential as antimalarial agents against Plasmodium falciparum. nih.gov Research into the structure-activity relationships (SAR) of these compounds indicates the therapeutic potential of the thiazole ring. nih.gov In one study, a series of urea analogues based on the thiaplakortone A natural product scaffold were synthesized and screened for in vitro antimalarial activity. rsc.org Several of these urea derivatives displayed potent inhibition of P. falciparum growth, including against chloroquine-resistant strains. rsc.org

Antileishmanial Properties: Thiazole-based compounds have also been identified as promising scaffolds for the development of new antileishmanial drugs. nih.govmui.ac.ir Studies have shown that thiazole derivatives can exhibit activity against parasites of the Leishmania genus. researchgate.net Furthermore, novel series of urea, thiourea, and selenourea (B1239437) derivatives have been synthesized and screened for their leishmanicidal activity against Leishmania infantum. asm.orgnih.gov Several of these compounds demonstrated significant activity, with some showing higher potency than the reference drug miltefosine. nih.gov

Table 2: Antiparasitic Activity of Thiazole and Urea Derivatives

| Activity | Compound Type | Target Organism | Key Findings |

| Antimalarial | Thiaplakortone A-based urea analogues | Plasmodium falciparum | Potent inhibition of parasite growth, including resistant strains. rsc.org |

| Antileishmanial | Phenyl-indole thiazolidinone hybrids | Leishmania major | Effective against promastigotes with low toxicity. nih.gov |

| Antileishmanial | N-substituted urea/selenourea diselenides | Leishmania infantum | Significant activity, with some compounds more potent than miltefosine. nih.gov |

Derivatives containing the thiazole nucleus have been investigated for their potential to lower blood pressure. nih.gov Research has led to the synthesis of thiazole derivatives that exhibit antihypertensive effects through mechanisms such as α-adrenergic receptor blocking. clockss.orgresearchgate.net For instance, a series of thiazole derivatives bearing a pyrazole (B372694) moiety showed good antihypertensive α-blocking activity with low toxicity in preclinical models. clockss.org Similarly, certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are structurally related to thiazoles, have demonstrated vasodilator activity. acs.org This indicates that the thiazole scaffold could be a valuable component in the design of new antihypertensive agents. researchgate.net

Helminthic infections remain a significant global health issue, and the development of resistance to existing drugs necessitates the search for new anthelmintic agents. niscpr.res.in Thiazole and its derivatives have been identified as a promising class of compounds in this area. medmedchem.comniscpr.res.intsijournals.com For example, Levamisole is a well-known anthelmintic drug featuring an imidazothiazole structure. The synthesis of novel benzofuran (B130515) derivatives containing a thiazolo[3,2-a]benzimidazole nucleus has yielded compounds with significant efficacy against the earthworm Pheretima posthuma, a common model for screening anthelmintic activity. nih.gov Additionally, the synthesis of N-(6-fluoro,7-chloro-benzothiazol-2-yl)-N′-(2-aryl, 4-one-thiazolidin-3-yl)ureas has been pursued as a strategy to develop potential new anthelmintic agents. nih.gov

Antiulcer Activity

Currently, there is a lack of available scientific literature and research data detailing the antiulcer properties of the specific compound this compound. Extensive searches of chemical and biological databases have not yielded studies that investigate or establish its efficacy in the prevention or treatment of ulcers.

Antifeedant and Acaricidal Properties

There is no readily available scientific information or published research on the antifeedant or acaricidal activities of this compound. Consequently, its potential as a pest control agent, specifically as an insect antifeedant or an acaricide, remains uninvestigated and undocumented in the current body of scientific literature.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the interactions that govern the biological activity of (1,3-Thiazol-2-ylmethyl)urea derivatives.

Elucidation of Binding Modes and Affinities

Molecular docking simulations have been instrumental in elucidating the binding modes of thiazole-urea compounds within the active sites of various biological targets. For instance, studies on novel 2,4-disubstituted thiazole (B1198619) derivatives have utilized molecular docking to understand their interactions with the tubulin active site, a key target in cancer therapy. researchgate.net These simulations reveal the spatial arrangement of the ligand and highlight the key intermolecular interactions that contribute to its binding affinity. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the ligand-target interaction. In the case of pyridin-2-yl urea (B33335) derivatives, molecular docking has been used to predict and compare different binding modes, which are then further validated by more rigorous methods like absolute binding free energy calculations. mdpi.com

Interactive Table: Examples of Docking Scores for Thiazole Derivatives

| Compound Class | Target Protein | Noteworthy Finding |

| 2,4-disubstituted thiazoles | Tubulin | Identified compounds with excellent binding modes, suggesting potent tubulin polymerization inhibition. researchgate.net |

| Hydrazine (B178648) clubbed 1,3-thiazoles | Urease | Docking studies confirmed the fitting of compounds into the urease active site. researchgate.net |

| Pyridin-2-yl ureas | ASK1 Kinase | Predicted two possible binding modes, which were further discriminated by binding free energy calculations. mdpi.com |

| Thiazole derivatives | Biofilm-related protein (ID: 2XF) | Highlighted key amino acids involved in the ligand-protein interaction. |

Identification of Key Interacting Residues and Hydrogen Bonding Networks

A critical outcome of molecular docking is the identification of specific amino acid residues within the target protein that interact with the ligand. These interactions often include hydrogen bonds, which are crucial for the stability of the ligand-protein complex. For this compound, the urea moiety is a prime candidate for forming hydrogen bonds due to the presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). ysu.ammdpi.comresearchgate.netupenn.edu

Studies on various urea derivatives have demonstrated the importance of hydrogen bonding in their binding modes. For example, docking studies of urea derivatives as anaplastic lymphoma kinase (ALK) inhibitors showed hydrogen bonds with key residues in the hinge region of the kinase. researchgate.net The thiazole ring itself can also participate in various non-covalent interactions, further anchoring the ligand in the binding pocket. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors. Understanding these hydrogen bonding networks is essential for designing more potent and selective inhibitors.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of thiazole-containing compounds, providing valuable information that complements experimental findings.

Electronic Structure Analysis (HOMO, LUMO Energies)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters that describe the electron-donating and electron-accepting abilities of a molecule, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and less stable.

DFT calculations have been employed to determine the HOMO and LUMO energies of various thiazole derivatives. irjweb.comresearchgate.netresearchgate.net For instance, in a study of N-((1H-benzo[d]imidazol-2-yl) methyl) thiazol-2-amine, the HOMO-LUMO energy gap was calculated to be -4.6991 eV, indicating the molecule's potential for charge transfer interactions. irjweb.com The distribution of HOMO and LUMO densities across the molecule can also identify the regions most susceptible to electrophilic and nucleophilic attack.

Interactive Table: Calculated HOMO-LUMO Energies for Thiazole Derivatives

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| N-((1H-benzo[d]imidazol-2-yl) methyl) thiazol-2-amine | B3LYP/6-311G(d,p) | -5.5293 | -0.8302 | 4.6991 irjweb.com |

| Imidazole Derivative | B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 irjweb.com |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV/Vis)

DFT calculations can accurately predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV/Vis) electronic transitions have been reported for numerous thiazole derivatives. epu.edu.iqdergipark.org.trresearchgate.netresearchgate.netscielo.org.za

For example, in the study of new 1,3,4-thiadiazole compounds, DFT calculations were used to perform theoretical UV-Vis, IR, and NMR analyses, which showed good correlation with the experimental spectra. dergipark.org.tr Similarly, a combination of spectroscopic characterization and theoretical calculations was used to evaluate the molecular properties of a complex thiazolidin-4-one derivative. scielo.org.za These computational predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic properties.

Reactivity and Reaction Pathway Analysis

DFT can be a powerful tool for investigating chemical reactivity and elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most favorable reaction pathway. While specific studies on the reaction pathway analysis of this compound were not prevalent in the initial search, the principles of DFT can be applied to understand its synthesis and potential chemical transformations. For instance, DFT has been used to study the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by the urea method, which shares mechanistic similarities with potential syntheses of this compound. researchgate.net Such studies can provide insights into the nucleophilic attack of the thiazolylmethylamine on a urea precursor and the subsequent steps leading to the final product.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to simulate the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide a detailed view of molecular motion and interactions over time. This methodology is particularly useful for understanding the dynamic nature of biological systems and how ligands such as this compound interact with them.

Conformational Dynamics of Ligands and Protein-Ligand Complexes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. MD simulations allow for the exploration of the conformational landscape of this compound, both as an isolated molecule and when bound to a biological target, such as a protein. These simulations can reveal the flexibility of the ligand, identify its preferred conformations, and elucidate how its shape changes upon binding. Understanding the conformational dynamics is crucial for predicting the binding affinity and efficacy of a potential drug molecule. By simulating the protein-ligand complex, researchers can observe the stability of the binding pose and identify key interactions that are maintained over time.

Stability and Interaction Energy Analysis

MD simulations are instrumental in assessing the stability of a protein-ligand complex. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation can indicate the stability of the binding. A stable complex will typically exhibit minimal fluctuations in its atomic positions.

Furthermore, MD simulations enable the calculation of interaction energies between the ligand and the protein. These energies, which can be broken down into contributions from electrostatic interactions, van der Waals forces, and hydrogen bonds, provide a quantitative measure of the binding affinity. By analyzing these interactions, researchers can identify the key amino acid residues in the protein's binding site that are crucial for recognizing and binding this compound. This information is invaluable for the rational design of more potent and selective analogs.

Chemoinformatics and Drug-Likeness Assessment (e.g., Lipinski's Rule of 5)

Chemoinformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. A critical aspect of early-stage drug discovery is the assessment of a compound's "drug-likeness," which refers to the likelihood that it can be developed into an orally administered drug. One of the most widely used guidelines for this assessment is Lipinski's Rule of Five.

Lipinski's Rule of Five is a set of criteria that helps to evaluate whether a chemical compound possesses physicochemical properties that would make it a likely orally active drug in humans. wikipedia.orgunits.it The rule was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. wikipedia.org It provides a valuable filter to prioritize compounds with a higher probability of good absorption and permeation. units.ittiu.edu.iq

The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen and oxygen atoms). wikipedia.org

A molecular mass of less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

A compound that violates more than one of these rules may have issues with oral bioavailability. For a specific compound like this compound, chemoinformatics tools can be used to calculate these parameters and assess its compliance with Lipinski's Rule of Five. This analysis provides an early indication of the compound's potential for further development as an oral therapeutic.

Below is a data table outlining the calculated physicochemical properties of this compound in the context of Lipinski's Rule of Five.

| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight ( g/mol ) | 157.19 | < 500 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Calculated logP | -0.2 | ≤ 5 | Yes |

| Number of Violations | 0 | Not more than one | Yes |

Note: The values presented in this table are calculated based on the chemical structure of this compound using standard chemoinformatic software and may vary slightly depending on the algorithm used.

As the table indicates, this compound does not violate any of the criteria set forth by Lipinski's Rule of Five, suggesting that it possesses drug-like physicochemical properties favorable for oral bioavailability.

Challenges, Research Gaps, and Future Directions

Optimization of Biological Activity and Selectivity

A primary challenge in the development of (1,3-thiazol-2-ylmethyl)urea derivatives is the optimization of their biological activity and selectivity. The broad spectrum of pharmacological effects associated with the thiazole (B1198619) nucleus—including antibacterial, antifungal, anticancer, and anticonvulsant activities—underscores the need for finely tuned molecular design to achieve target specificity and minimize off-target effects. mdpi.comnih.govglobalresearchonline.netresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this endeavor. Research has shown that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on both the thiazole and urea (B33335) moieties. researchgate.net For example, in a series of antitrypanosomal thiazole urea analogues, modifications to the carbonyl substituent and the 4-thiazolyl aromatic ring led to derivatives with significantly increased potency, with some compounds exhibiting IC50 values below 100 nM. nih.gov Similarly, studies on benzothiazole (B30560) urea derivatives have demonstrated that specific substitutions can yield potent antibacterial activity against pathogens like S. aureus and S. pyogenes. mdpi.com

Future research will need to systematically explore a wider chemical space to identify substitution patterns that maximize desired therapeutic effects while minimizing unwanted side actions. This involves a detailed investigation into how different functional groups impact the compound's interaction with its biological target.

Addressing Potential Toxicity Profiles in Novel Derivatives

A significant hurdle in the clinical translation of any new chemical entity is its toxicity profile. For thiazole-containing compounds, this is a critical area of investigation. Some derivatives, while demonstrating potent biological activity, have also exhibited toxicity. For instance, certain anticonvulsant benzothiazole urea derivatives were found to be neurotoxic at their effective doses, prompting further optimization studies to mitigate this effect. mdpi.comnih.gov

Acute oral toxicity studies on specific thiazole derivatives have revealed the potential for liver and kidney damage, highlighting the need for thorough toxicological evaluation of new analogs. nih.gov Future research must prioritize the design of derivatives with improved safety margins. This involves not only standard cytotoxicity assays but also a deeper mechanistic understanding of the structural features responsible for toxicity. The goal is to decouple the therapeutic activity from the toxic effects, potentially by modifying metabolic pathways or reducing off-target binding. For example, strategic structural modifications in a series of PI3K inhibitors based on a urea-benzothiazole scaffold successfully reduced acute oral toxicity while retaining antiproliferative activity. nih.gov

Table 1: Toxicity Findings in Thiazole Derivatives

| Compound Class | Observed Toxicity | Organism/Cell Line | Reference |

|---|---|---|---|

| N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine | Liver and kidney damage | Syrian hamsters | nih.gov |

Exploration of Novel Target Pathways for this compound Scaffolds

The versatility of the thiazole-urea scaffold suggests that its therapeutic potential may extend beyond currently identified targets. globalresearchonline.netresearchgate.net While these compounds have been investigated as inhibitors of enzymes like urease, PI3K, mTOR, and bacterial topoisomerases, a significant research gap exists in the comprehensive exploration of their molecular mechanisms and potential new target pathways. mdpi.comnih.govresearchgate.net

The wide range of biological activities reported for this class, from antimicrobial to anticancer and anti-inflammatory, implies that these molecules may interact with multiple signaling pathways. nih.govresearchgate.netnih.gov Future research should employ advanced techniques such as chemoproteomics and phenotypic screening to identify novel protein targets and cellular pathways modulated by this compound derivatives. nih.gov Uncovering new mechanisms of action could open up therapeutic avenues for diseases with unmet medical needs and provide a stronger rationale for the development of next-generation compounds.

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of structurally diverse and complex analogs of this compound is essential for thorough SAR studies and the development of optimized drug candidates. While established methods like the Hantzsch thiazole synthesis are widely used, there is a growing need for more advanced and efficient synthetic strategies. jneonatalsurg.com

Modern synthetic methodologies, including multicomponent reactions, microwave-assisted synthesis, and green chemistry approaches, are being increasingly adopted to streamline the production of thiazole derivatives. researchgate.netresearchgate.netjneonatalsurg.com These techniques offer advantages such as reduced reaction times, higher yields, and improved environmental profiles. researchgate.netjneonatalsurg.com For instance, microwave irradiation has been successfully used to prepare novel thiazole derivatives in higher yields and with shorter reaction times compared to conventional methods. researchgate.net The future of this field will depend on the development of robust and flexible synthetic routes that allow for the facile introduction of diverse chemical functionalities, enabling the creation of extensive compound libraries for high-throughput screening and biological evaluation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of novel this compound derivatives. xjtlu.edu.cn These computational tools can analyze vast datasets to identify complex SARs, predict the biological activity of virtual compounds, and optimize pharmacokinetic properties before synthesis is even attempted. researchgate.netnih.gov

Recent studies have demonstrated the utility of ML-based models in predicting the bioactivity of thiazole derivatives. researchgate.net For example, ML models have been successfully designed to predict urease inhibitors by analyzing key physicochemical properties, demonstrating the potential of these methods to guide the synthesis of more potent compounds. researchgate.net Similarly, ML-aided design has been used to develop novel FLT3 kinase inhibitors for acute myeloid leukemia. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (1,3-Thiazol-2-ylmethyl)urea derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazole intermediates. For example:

Thiazole Intermediate Preparation : Formation of the 1,3-thiazole ring via cyclization of thiourea derivatives with α-halo carbonyl compounds (e.g., bromoacetone) .

Coupling with Urea Derivatives : Reaction of the thiazole-2-amine intermediate with isocyanates or carbamoyl chlorides in inert solvents (e.g., dichloromethane or toluene) under reflux conditions. Triethylamine is often used to neutralize HCl byproducts .

- Key Reagents : Isocyanates (e.g., phenyl isocyanate), carbodiimides for urea bond formation, and Pd/C catalysts for coupling reactions .

Q. How is the structural validation of this compound derivatives performed?

- Methodological Answer :